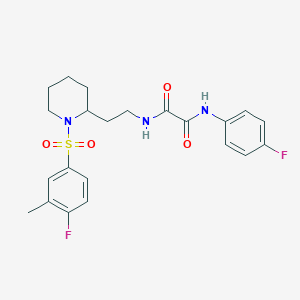![molecular formula C19H16Cl2N4O2S2 B2725977 2,4-dichloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392296-59-2](/img/structure/B2725977.png)
2,4-dichloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H16Cl2N4O2S2 and its molecular weight is 467.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Morphology Control in Solar Cells
Research has shown that the manipulation of polymer-solvent interactions and the aggregation behavior of polymeric materials can significantly impact the photovoltaic performance of solar cells. For example, the incremental increase in dimethyl sulfoxide in ortho-dichlorobenzene solution of specific polymers led to improved domain structure and hole mobility, ultimately enhancing power conversion efficiency from 6.0% to 7.1% in solar cells with an active area of 1.0 cm2 (Chu et al., 2011).
Synthesis and Characterization of Complexes
Compounds with structures similar to the query molecule have been synthesized and characterized, revealing their potential for forming complexes with metals like Ni and Pd. These complexes were analyzed through various spectroscopic methods and theoretical calculations, suggesting their potential utility in material science and coordination chemistry (Adhami et al., 2012).
Antimicrobial and Antioxidant Activities
Derivatives of thiadiazole compounds have shown promising antimicrobial and antioxidant activities. Specific derivatives exhibited good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, indicating their potential for pharmaceutical applications (Karanth et al., 2019).
Larvicidal and Antimicrobial Activities
Novel thiadiazolo[2,3-c][1,2,4]triazin-4-ones derivatives have been evaluated for their antimicrobial properties against bacterial and fungal pathogens, as well as their mosquito larvicidal activity. This research suggests the potential of such compounds in developing new pesticides or antimicrobial agents (Kumara et al., 2015).
Inhibition of Carbonic Anhydrases
Acridine-acetazolamide conjugates, including thiadiazole derivatives, have been investigated as inhibitors of carbonic anhydrases, a class of enzymes important in various physiological processes. These compounds showed inhibition in the low micromolar and nanomolar range, suggesting their potential in designing drugs for conditions like glaucoma and cancer (Ulus et al., 2016).
Propriétés
IUPAC Name |
2,4-dichloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S2/c1-10-5-11(2)7-13(6-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)14-4-3-12(20)8-15(14)21/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUXSVWJMYKQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2725896.png)
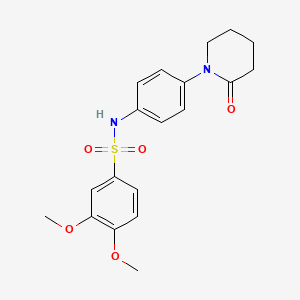
![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2725901.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2725902.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2725903.png)

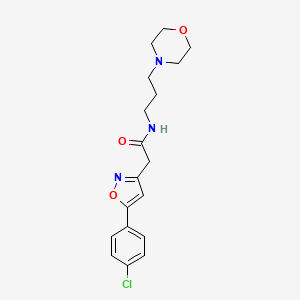
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)
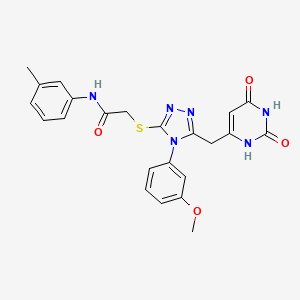
![N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2725909.png)
![N-[4-[4-(1,3-benzothiazole-6-carbonylamino)-3-methylphenyl]-2-methylphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2725913.png)
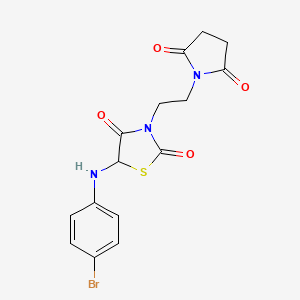
![6-Cyclopropyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2725915.png)
